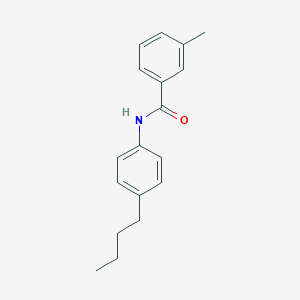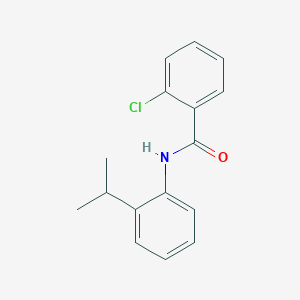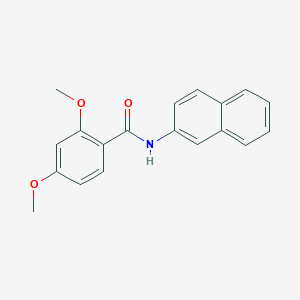
2,4-dimethoxy-N-naphthalen-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-naphthalen-2-ylbenzamide, also known as DMNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of naphthalene derivatives and has a molecular formula of C19H17NO3.
Mécanisme D'action
2,4-dimethoxy-N-naphthalen-2-ylbenzamide exerts its pharmacological effects by acting as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a critical role in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX-2, 2,4-dimethoxy-N-naphthalen-2-ylbenzamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2,4-dimethoxy-N-naphthalen-2-ylbenzamide has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. For example, it can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, 2,4-dimethoxy-N-naphthalen-2-ylbenzamide can decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated microglial cells. Furthermore, 2,4-dimethoxy-N-naphthalen-2-ylbenzamide has been shown to possess anticonvulsant activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethoxy-N-naphthalen-2-ylbenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified to high levels of purity. Additionally, it exhibits potent and selective inhibition of COX-2, making it a useful tool for studying the role of this enzyme in various biological processes. However, 2,4-dimethoxy-N-naphthalen-2-ylbenzamide also has some limitations, including its potential toxicity and side effects, which must be carefully considered when using it in experiments.
Orientations Futures
There are several potential future directions for research on 2,4-dimethoxy-N-naphthalen-2-ylbenzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2,4-dimethoxy-N-naphthalen-2-ylbenzamide. Additionally, 2,4-dimethoxy-N-naphthalen-2-ylbenzamide may have potential applications in the treatment of neuroinflammatory disorders such as multiple sclerosis and Alzheimer's disease. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of 2,4-dimethoxy-N-naphthalen-2-ylbenzamide and its potential therapeutic applications.
Méthodes De Synthèse
2,4-dimethoxy-N-naphthalen-2-ylbenzamide can be synthesized through a multistep process that involves the reaction of 2-naphthol with 2,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with ammonia to form 2,4-dimethoxy-N-naphthalen-2-ylbenzamide. The purity of the compound can be enhanced through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
2,4-dimethoxy-N-naphthalen-2-ylbenzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Propriétés
Formule moléculaire |
C19H17NO3 |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
2,4-dimethoxy-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C19H17NO3/c1-22-16-9-10-17(18(12-16)23-2)19(21)20-15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3,(H,20,21) |
Clé InChI |
AVLVKMUKWOULKR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)OC |
Solubilité |
0.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)
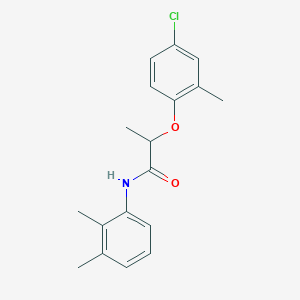
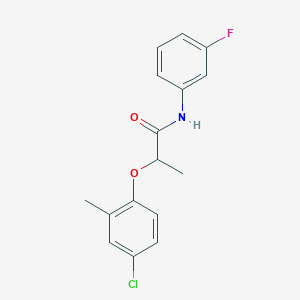
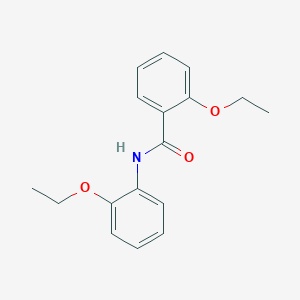
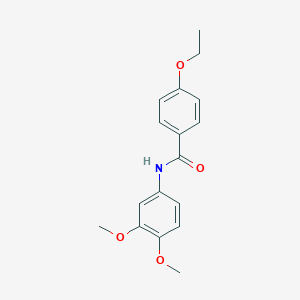


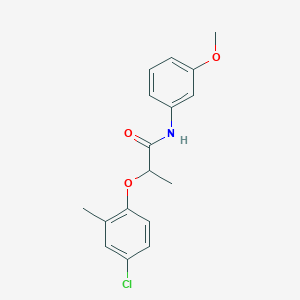
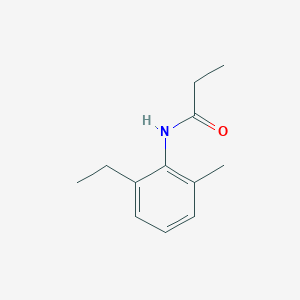
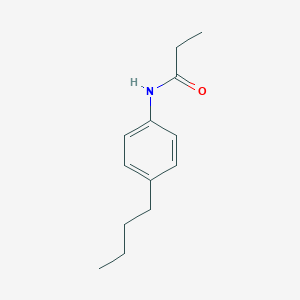
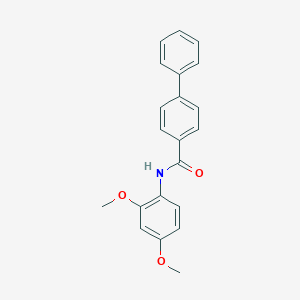
![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)
